![molecular formula C21H33NO4 B1401442 (R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 1079209-05-4](/img/structure/B1401442.png)
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Overview
Description
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C21H33NO4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
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Biological Activity
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a tert-butyl group, a benzyloxy group, and an oxazolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C21H33NO4
- Molecular Weight : 363.491 g/mol
- CAS Number : 1079209-05-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine moiety may facilitate binding to specific receptors or enzymes, potentially influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.
Anti-inflammatory Effects
Several studies have demonstrated that oxazolidine derivatives can modulate inflammatory responses. For instance, compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory conditions.
Anticancer Potential
The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored, as HSP90 is a chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects. This mechanism has been observed in various studies focusing on cancer cell lines.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Antioxidant Study :
A study conducted on structurally related compounds demonstrated significant inhibition of lipid peroxidation, indicating strong antioxidant activity. The results showed that these compounds could effectively scavenge reactive oxygen species (ROS), providing a protective effect against oxidative damage in cellular models. -
Anti-inflammatory Research :
In a model of acute inflammation, derivatives similar to this compound were found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may be beneficial in treating inflammatory diseases. -
Cancer Cell Line Studies :
Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of HSP90 client proteins, highlighting its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Research indicates that oxazolidine derivatives can exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study demonstrated that oxazolidine derivatives, including those similar to (R)-tert-butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, showed promising results against various bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial protein synthesis, making these compounds valuable in developing new antibiotics .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Enantioselective Synthesis : The compound can be utilized in synthesizing other chiral molecules due to its inherent chirality, making it valuable in the production of pharmaceuticals and agrochemicals .
Table 1: Synthetic Applications
Application Type | Description | Example Reaction |
---|---|---|
Enantioselective Synthesis | Used as a chiral auxiliary for synthesizing enantiomers | Synthesis of isoxazolidones |
Intermediate in Reactions | Serves as a precursor for more complex molecules | Formation of substituted oxazolidines |
Potential Use in Drug Development
The compound's ability to modify biological activity makes it a candidate for drug development. Its structural analogs have shown efficacy in targeting specific pathways involved in diseases such as cancer and infections.
Case Study: Drug Development
Research has indicated that modifications to the oxazolidine structure can enhance potency and selectivity against specific targets in cancer cells. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in vitro .
Properties
IUPAC Name |
tert-butyl (4R)-2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLONYUYWBDMKD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743625 | |
Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079209-05-4 | |
Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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